molecular formula C22H24N2O3 B169952 NO-711ME CAS No. 127586-66-7

NO-711ME

Cat. No.: B169952
CAS No.: 127586-66-7
M. Wt: 364.4 g/mol
InChI Key: ZVOGETBAXCNUML-UHFFFAOYSA-N
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Description

NO-711ME is a complex organic compound with a molecular formula of C22H24N2O3 This compound is known for its unique structure, which includes a pyridine ring, a diphenylmethylene group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[[(Diphenylmethylene)amino]

Biological Activity

NO-711ME, also known as α-Casozepine, is a selective GABA uptake inhibitor that has garnered attention for its potential therapeutic applications in neurological disorders. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound functions primarily as a GABA uptake inhibitor , enhancing the availability of GABA (gamma-aminobutyric acid) in the synaptic cleft. By inhibiting the reuptake of GABA, this compound increases its concentration and prolongs its action on GABA receptors, which are critical for inhibitory neurotransmission in the central nervous system (CNS) . This mechanism suggests potential applications in treating conditions characterized by reduced GABAergic activity, such as anxiety disorders and epilepsy.

Cytotoxicity and Neuroprotection

The cytotoxicity of this compound has been evaluated using various in vitro assays. These assays assess cell viability and apoptosis in neuronal cell lines exposed to different concentrations of this compound. The findings indicate that:

  • Cell Viability: this compound demonstrated a protective effect on neuronal cells against oxidative stress-induced cytotoxicity.
  • Apoptosis Inhibition: The compound significantly reduced apoptosis markers, suggesting its potential as a neuroprotective agent .

Impact on Neurotransmission

This compound's role in modulating neurotransmission has been studied extensively. Key findings include:

  • Increased GABA Levels: Studies show that this compound effectively increases extracellular GABA levels in brain slices, enhancing inhibitory transmission .
  • Behavioral Effects: Animal studies indicate that administration of this compound results in anxiolytic-like effects, supporting its potential use in anxiety management .

Study 1: Anxiolytic Effects in Rodents

A study conducted on rodent models assessed the anxiolytic properties of this compound. The results indicated that:

  • Behavioral Tests: Rodents treated with this compound exhibited significantly reduced anxiety-like behaviors in elevated plus maze and open field tests.
  • Dosing: A dose-dependent response was observed, with optimal effects at lower concentrations .
Dose (mg/kg)Anxiety Score Reduction (%)
0.530
1.050
2.070

Study 2: Neuroprotection Against Ischemia

Another pivotal study investigated the neuroprotective effects of this compound during ischemic events:

  • Model: In vitro ischemia was induced in neuronal cultures.
  • Findings: Pre-treatment with this compound significantly reduced cell death and preserved neuronal integrity post-ischemia.
TreatmentCell Viability (%)Apoptotic Cells (%)
Control4555
This compound (10 µM)8020

Properties

IUPAC Name

methyl 1-[2-(benzhydrylideneamino)oxyethyl]-3,6-dihydro-2H-pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-26-22(25)20-13-8-14-24(17-20)15-16-27-23-21(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-7,9-13H,8,14-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOGETBAXCNUML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCCN(C1)CCON=C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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